“3-(6-Chloropyrimidin-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H7ClN2O2 . It has a molecular weight of 234.64 . .
The molecular structure of “3-(6-Chloropyrimidin-4-yl)benzoic acid” consists of a benzoic acid group attached to a 6-chloropyrimidin-4-yl group . The InChI code for this compound is 1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) .
The physical and chemical properties of “3-(6-Chloropyrimidin-4-yl)benzoic acid” include a molecular weight of 234.641, and a molecular formula of C11H7ClN2O2 .
3-(6-Chloropyrimidin-4-yl)benzoic acid is an organic compound with the molecular formula CHClNO and a molecular weight of approximately 234.64 g/mol. This compound features a benzoic acid moiety substituted at the 3-position with a 6-chloropyrimidin-4-yl group. Its unique structure allows for various chemical properties and potential applications in scientific research, particularly in medicinal chemistry and materials science.
The compound can be synthesized from commercially available starting materials, such as 4-chloropyrimidine and benzoic acid, using methods like the Suzuki-Miyaura coupling reaction. It is also available through various chemical suppliers, indicating its relevance in research and development.
3-(6-Chloropyrimidin-4-yl)benzoic acid is classified under organic compounds, specifically as a derivative of benzoic acid with a pyrimidine substituent. Its classification highlights its potential roles in pharmaceutical development and biological research.
The synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid typically involves several key steps:
In industrial settings, the production may utilize large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst loading to enhance yield and purity.
The molecular structure of 3-(6-Chloropyrimidin-4-yl)benzoic acid consists of:
3-(6-Chloropyrimidin-4-yl)benzoic acid can undergo various chemical reactions:
These reactions allow for modifications that can enhance the compound's biological activity or lead to new derivatives with distinct properties.
The mechanism of action for 3-(6-Chloropyrimidin-4-yl)benzoic acid is context-dependent, particularly in medicinal applications. It may function by inhibiting specific enzymes or receptors involved in disease pathways. The interactions facilitated by the pyrimidine ring, including hydrogen bonding and π-π stacking, contribute to its biological activity .
Relevant data on these properties can be obtained through analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
3-(6-Chloropyrimidin-4-yl)benzoic acid has several significant applications:
The 6-chloropyrimidin-4-yl moiety in 3-(6-Chloropyrimidin-4-yl)benzoic acid (CAS 579476-50-9) exhibits distinctive electronic properties critical to its biochemical interactions. The pyrimidine ring’s electron-deficient character arises from the two nitrogen atoms at the 1,3-positions, creating a π-deficient aromatic system. Chlorine substitution at the 6-position further polarizes the ring through inductive electron withdrawal (-I effect), confirmed by computational analyses showing reduced electron density at C2/C4/C6 positions [1] [10]. This polarization enhances the ring’s susceptibility to nucleophilic aromatic substitution (SNAr), where the para-nitro group relative to chlorine facilitates Meisenheimer complex formation [2] [10].
Resonance effects profoundly influence reactivity patterns. The chlorine atom donates electrons via mesomeric effects (+M), creating dual electronic behavior:
Table 1: Electronic Properties of 6-Chloropyrimidin-4-yl Substituent
Parameter | Value | Method | Significance |
---|---|---|---|
HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G* | Predicts charge transfer interactions |
Dipole Moment | 3.8 Debye | Gas-phase DFT | Impacts solubility & membrane permeation |
N1 Natural Charge | -0.52 e | NBO Analysis | Favors H-bond acceptance |
C6 Natural Charge | +0.31 e | NBO Analysis | Electrophilic center for SNAr |
The benzoic acid substituent at C4 introduces further electronic complexity. Conjugation between the pyrimidine’s C4 and the benzene ring’s ipso-carbon creates an extended π-system, evidenced by bathochromic shifts in UV spectra (λ_max = 274 nm in methanol). This delocalization moderates the pyrimidine’s electron deficiency while enabling charge transfer to the carboxylic acid group [1] [5].
The C–C bond linking the pyrimidine and benzene rings serves as a rotational axis with restricted freedom due to steric and electronic constraints. X-ray crystallography of analogous compounds reveals a typical dihedral angle of 35–50° between the heterocyclic and aromatic planes, disrupting full conjugation while maintaining π-orbital overlap [5] . This semi-planar configuration balances two competing factors:
Solvent-induced conformational changes significantly impact biological activity. In polar solvents (DMSO, water), the carboxylic acid group adopts a coplanar orientation relative to the benzene ring to maximize solvation, reducing the pyrimidine-benzene dihedral angle by 10–15°. This enhances the compound’s dipole moment (Δμ = 1.2 Debye vs. gas phase) and facilitates H-bond donation to biological targets. Conversely, in hydrophobic environments, the carboxylic acid rotates 30–40° out-of-plane, minimizing dipole exposure [3] [8].
Table 2: Conformational Energy Barriers in Different Media
Environment | Energy Barrier (kJ/mol) | Preferred Dihedral | Biological Relevance |
---|---|---|---|
Water | 8.2 | 40° ± 5° | Enhances solubility & target engagement |
Chloroform | 12.7 | 55° ± 8° | Improves membrane penetration |
Protein Pocket | 15.9 (calculated) | 25° ± 3° | Optimizes allosteric modulator binding |
Molecular dynamics simulations reveal that the chloropyrimidine moiety undergoes restricted vibration at physiological temperatures (310 K), with RMSD fluctuations below 0.5 Å. The carboxylic acid exhibits higher torsional freedom, sampling a 120° arc within 50 ps trajectories. This dynamic behavior enables adaptive binding in protein allosteric sites, particularly in M1 muscarinic acetylcholine receptors where pyrimidine derivatives act as positive allosteric modulators (PAMs) [2]. Protein-ligand docking studies show that the planar conformation maximizes contact with Asp71 and Arg187 residues in mAChRs, while the rotated state permits deeper insertion into hydrophobic subsites [2] [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: